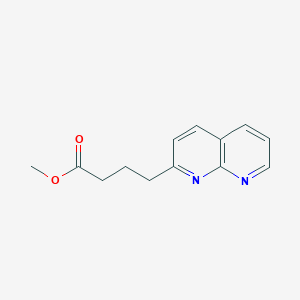
2-(Chloromethyl)-4-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-isopropylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the second position and an isopropyl group at the fourth position of the pyridine ring. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-isopropylpyridine typically involves the chloromethylation of 4-isopropylpyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{4-isopropylpyridine} + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-4-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-(hydroxymethyl)-4-isopropylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: 2-(Azidomethyl)-4-isopropylpyridine, 2-(Methoxymethyl)-4-isopropylpyridine.
Oxidation: this compound N-oxide.
Reduction: 2-(Hydroxymethyl)-4-isopropylpyridine.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-isopropylpyridine finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)pyridine: Lacks the isopropyl group, resulting in different reactivity and biological activity.
4-Isopropylpyridine: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-4-isopropylpyridine:
Uniqueness: 2-(Chloromethyl)-4-isopropylpyridine is unique due to the presence of both chloromethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3 |
Clé InChI |
LIEKQWSUZPSWIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)
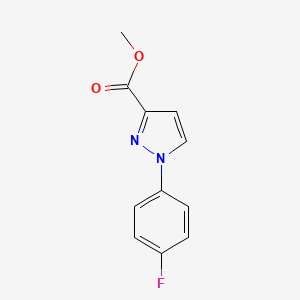
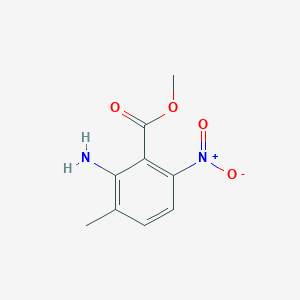


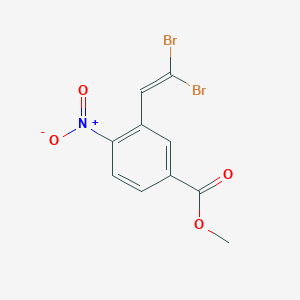



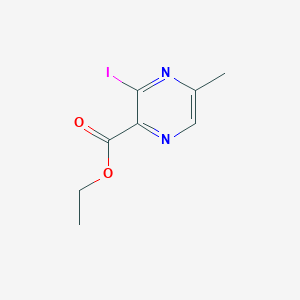

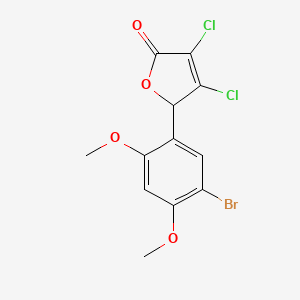
![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
